Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring fused to a five-membered oxolane ring. The tert-butyl carbamate group at the 7-position serves as a protective group for the nitrogen atom, enhancing stability during synthetic processes. Key properties include:
Properties
IUPAC Name |
tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(8-13)5-7-15-9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFWHUEQZMQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition to N-Boc-Protected Cyclic Ketones Followed by Epoxidation and Ring Closure
This method is well-documented in the synthesis of spirocyclic scaffolds including tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate analogs.
- Step 1: Starting from N-Boc-3-piperidone (a cyclic ketone with Boc-protected nitrogen), a homoallyl magnesium bromide reagent is prepared and pre-treated with cerium(III) chloride (CeCl3) to enhance nucleophilicity and selectivity.
- Step 2: The Grignard reagent is added to the ketone at ambient temperature to yield a tertiary alcohol intermediate.
- Step 3: Epoxidation of the homoallylic alcohol with meta-chloroperbenzoic acid (mCPBA) occurs, followed by spontaneous epoxide ring opening via a Baldwin-favored 5-exo-tet nucleophilic attack, resulting in the formation of the spirocyclic tetrahydrofuran (THF) methanol structure.
- Step 4: Diastereomers formed can be separated by chromatography, and further oxidation steps can convert alcohols to aldehydes or acids as needed.
- The presence of CeCl3 significantly improves Grignard addition yield (up to ~90%) compared to ~25% without it.
- No tetrahydropyran (6-endo-tet) ring closure products were observed, indicating high regioselectivity for 5-exo-tet closure.
- The Boc protecting group remains intact throughout the process.
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | N-Boc-3-piperidone + homoallyl MgBr + CeCl3 | Tertiary alcohol intermediate | High yield with CeCl3 (~90%) |
| 2 | mCPBA epoxidation at ambient temperature | Spirocyclic THF methanol (diastereomers) | 1:1 mixture, separable |
| 3 | Chromatography | Separation of diastereomers | Pure isolates obtained |
| 4 | Oxidation (variable conditions) | Aldehydes or acids | Variable yields |
Iodocyclization of Boc-Protected Amino Alcohols
Another approach involves iodocyclization of Boc-protected amino alcohols to form the spirocyclic ring.
- Step 1: Synthesis of Boc-protected 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate as a colorless oil in good yield (~81%).
- Step 2: Treatment with iodine sources induces cyclization via intramolecular nucleophilic attack on an iodomethyl intermediate.
- Step 3: The resulting iodinated spirocycles can be purified by chromatography and characterized by NMR and HRMS.
This method allows for stereochemical control and functional group tolerance, with yields typically ranging from 60-80%.
| Compound | Yield (%) | Physical State | Notes |
|---|---|---|---|
| Tert-butyl-3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | 81 | Colorless oil | Mixture of stereoisomers |
| Tert-butyl-3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | 82 | Yellow oil | d.r. = 5:1 |
Petasis Reaction Followed by Cyclization and Functionalization
A scalable and versatile method involves the Petasis multicomponent reaction to assemble the spirocyclic core:
- Step 1: Formation of an imine from a cyclic ketone and benzylamine in toluene with a Dean-Stark apparatus to remove water.
- Step 2: Addition of allylboronic acid pinacol ester and allylamine to the imine to form α,α-disubstituted homoallylamines.
- Step 3: Subsequent bromine-mediated cyclization of the homoallylamine intermediate followed by catalytic debromination yields the spirocyclic compound.
- Step 4: The Boc protecting group can be installed or retained depending on starting materials.
This method is amenable to multigram scale and offers overall yields around 25-40% for the full sequence, with room for optimization.
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | Benzylamine, toluene, Dean-Stark trap | Imine formation | Nearly quantitative |
| 2 | Allylboronic acid pinacol ester, allylamine | α,α-Disubstituted homoallylamine | >90% yield |
| 3 | Br2, catalytic debromination | Spirocyclic pyrrolidine | 27% overall (scale-up) |
DOS-Like Strategy Using Petasis and Grignard Reactions
A diversity-oriented synthesis (DOS)-like approach combines Petasis reactions with Grignard additions and ring-closing metathesis:
- Step 1: Petasis reaction of ketones, boronic acids, and amines in toluene at 70°C for 72 hours to form key intermediates.
- Step 2: Grignard reagent addition to imines to introduce quaternary centers.
- Step 3: Ring-closing metathesis to form the spirocyclic framework.
- Step 4: Purification by simple aqueous workup and chromatography.
Optimization studies showed that toluene is the preferred solvent for ease of isolation, and reagent ratios of ketone:boronic acid:amine = 1:1.25:1.1 give near quantitative conversion.
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Toluene | Best for isolation |
| Temperature | 70°C | 72 h reaction time |
| Reagent ratio (ketone:boronic acid:amine) | 1:1.25:1.1 | Nearly quantitative conversion |
| Concentration | 1 M | High conversion even at 40°C |
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Yield Range | Scale | Notes |
|---|---|---|---|---|
| Grignard + Epoxidation (CeCl3) | Grignard addition to N-Boc ketone, epoxidation, ring closure | Up to ~90% (intermediate) | Laboratory scale | High regioselectivity, diastereomer separation possible |
| Iodocyclization | Boc-protected amino alcohol iodocyclization | 60-82% | Laboratory scale | Stereoisomer mixtures, well-characterized intermediates |
| Petasis + Bromine Cyclization | Imine formation, Petasis reaction, bromine cyclization, debromination | ~25-40% overall | Multigram scale | Amenable to scale-up, moderate overall yield |
| DOS-like Petasis + Grignard + RCM | Petasis reaction, Grignard addition, ring-closing metathesis | Near quantitative conversion (intermediate) | Gram scale | Optimized for diversity and functionalization |
Research Findings and Practical Considerations
- The use of cerium(III) chloride in Grignard additions significantly improves yields and selectivity, minimizing side products such as reduction byproducts.
- Epoxidation followed by spontaneous ring closure is a mild, efficient way to form the spirocyclic ether ring.
- Iodocyclization offers a route to halogenated intermediates that can be further functionalized.
- Petasis multicomponent reactions provide a modular, scalable approach to complex spirocycles, with the advantage of installing diverse substituents.
- Reaction conditions such as solvent choice (toluene preferred), temperature, and reagent ratios are critical for optimizing yields and purity.
- Diastereomeric mixtures are common and may require chromatographic separation for pure isomers.
- The Boc protecting group is stable under the reported reaction conditions, facilitating downstream functional group manipulations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Spiro Ring Size: Compounds with a [4.4] system (e.g., target compound) exhibit greater conformational flexibility compared to [3.5] systems (e.g., CAS 240401-27-8 ), which may influence binding affinity in biological targets. The [3.5] spiro system (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) is associated with higher ring strain, impacting stability and reactivity .
Substituent Effects :
- Electron-Withdrawing Groups : Ketone (oxo) or bromo substituents increase reactivity, making these derivatives suitable for cross-coupling or nucleophilic substitution reactions .
- Hydrophilic Groups : Hydroxymethyl or methoxybenzoyloxy substituents (e.g., compound 21a ) improve aqueous solubility, critical for pharmacokinetics in drug design.
Synthetic Routes: The target compound is synthesized via photoredox catalysis or Grignard reagent-mediated reactions . Derivatives like tert-butyl 7-benzyl-9-formyl-2,7-diazaspiro[4.4]nonane-2-carboxylate require organoaluminum reagents (e.g., DIBAL-H) for selective reductions .
Applications: The target compound and its 3-oxo analog are prioritized in medicinal chemistry for their balanced stability and reactivity . Brominated or benzylated derivatives are niche intermediates in organometallic chemistry .
Research Findings and Trends
- Spiro[4.4] vs. Spiro[3.5] Systems : The [4.4] system is more prevalent in drug discovery due to its conformational adaptability, while [3.5] systems are explored for their unique strain-driven reactivity .
- Functional Group Engineering : Substituents like hydroxymethyl or methoxybenzoyloxy are increasingly incorporated to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties .
- Industrial Scalability: Large-scale production (e.g., 5 tons/year) of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate highlights its industrial relevance .
Biological Activity
Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is an organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and an oxa-azaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a drug candidate. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C13H24N2O3
- Molar Mass : Approximately 256.34 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the spirocyclic structure.
- Functional Group Modifications : Introducing different functional groups to enhance biological activity.
These synthetic routes are crucial for producing the compound for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have shown potential in:
- Antimicrobial Activity : Inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Inducing apoptosis in cancer cells through various pathways.
Case Studies
- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of related spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents.
- Cytotoxicity Assays : Research on related compounds demonstrated cytotoxic effects against specific cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. This suggests that this compound may possess similar properties.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | 1268520-24-6 | Different position of aminomethyl group | Moderate antimicrobial activity |
| Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane | 1403766-68-6 | Variation in spirocyclic structure | High cytotoxicity against cancer cells |
| Tert-butyl (5R,7R)-7-amino-2-azaspiro[4.4]nonane | Not specified | Contains an amino group at a different position | Potential neuroprotective effects |
This table illustrates variations in structural configuration that may influence their biological activity and chemical reactivity.
Future Directions
Further research is essential to fully elucidate the therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To understand the specific pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound’s structure for enhanced efficacy and reduced toxicity.
Q & A
Basic: What are the key synthetic routes for tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. A common approach involves:
Spirocycle Formation : Utilizing tert-butyl carbamate precursors with oxirane or aziridine derivatives under basic conditions (e.g., NaH in THF) to form the spirocyclic core .
Purification : Column chromatography (e.g., 80% EtOAc/hexanes) is critical for isolating diastereomers or impurities, as seen in inseparable diastereomer mixtures during spirocycle synthesis .
Reaction Optimization : Key parameters include temperature control (room temperature for cyclization), solvent polarity (THF for solubility), and stoichiometry of reagents (e.g., 1.2 equivalents of nucleophiles) to maximize yields .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure, tert-butyl group ( ppm), and oxygen/nitrogen positions in the ring system .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 227.30 g/mol for CHNO) and fragmentation patterns .
Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm) from the carboxylate group and ether/amine functionalities .
Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer:
Discrepancies often arise from:
Reagent Purity : Trace impurities in starting materials (e.g., moisture-sensitive tert-butyl reagents) can reduce yields. Use rigorous drying protocols (e.g., molecular sieves) .
Heat Transfer Inefficiency : Scaling up exothermic reactions (e.g., cyclization) requires controlled cooling systems to avoid side reactions .
Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress and identifies intermediates, enabling real-time adjustments .
Advanced: What strategies are employed to control stereochemistry during spirocycle formation?
Methodological Answer:
Chiral Auxiliaries : Use of enantiopure tert-butyl carbamate precursors to direct stereoselective cyclization .
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers .
Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in azaspiro ring formation .
Advanced: How do structural modifications (e.g., oxa/aza substitution) impact the compound’s biological activity?
Methodological Answer:
Comparative studies of spirocyclic analogs reveal:
Rational design should balance steric bulk (tert-butyl) with hydrogen-bonding capacity (oxa/aza) for target-specific activity .
Advanced: How to interpret conflicting data in reaction mechanisms for spirocyclic compounds?
Methodological Answer:
Kinetic vs. Thermodynamic Control : Conflicting product ratios may arise from competing pathways. Use low temperatures for kinetic control (favoring less stable intermediates) and high temperatures for thermodynamic products .
Isotopic Labeling : O or N tracing clarifies whether ring-opening occurs via nucleophilic attack on oxygen or nitrogen .
Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state energies and validate experimental observations .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the carboxylate ester .
Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact .
Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How to address low yields in diastereomer separation during synthesis?
Methodological Answer:
Chromatography Optimization : Use gradient elution (e.g., 50–100% EtOAc/hexanes) with chiral stationary phases for better resolution .
Crystallization : Diastereomeric salts (e.g., with tartaric acid) exploit solubility differences for selective crystallization .
Dynamic Kinetic Resolution (DKR) : Catalytic racemization during synthesis enables single-enantiomer recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
